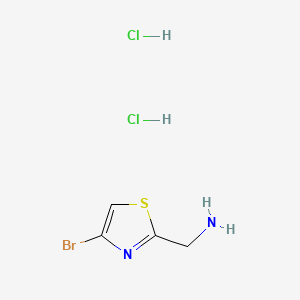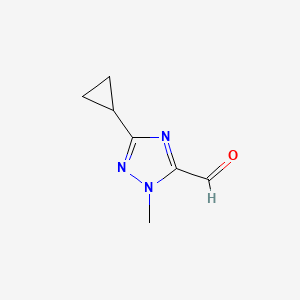
3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the cyclopropyl and methyl groups, along with the triazole ring, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction, where a nitrile precursor reacts with reactive cumulenes . Another approach involves the use of microwave irradiation to facilitate the cyclization process . These methods often require specific reaction conditions, such as controlled temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The triazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the replacement of hydrogen atoms.
Major Products
Oxidation: The major product is 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylic acid.
Reduction: The major product is 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-methanol.
Substitution: The products vary depending on the substituent introduced into the triazole ring.
Scientific Research Applications
3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to the death of the fungal cell. The compound may also interact with other molecular pathways, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-1,2,4-triazole: A simpler triazole compound without the cyclopropyl and aldehyde groups.
3-methyl-1H-1,2,4-triazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1,2,4-triazole-3-carboxylate: Another triazole derivative with different substituents.
Uniqueness
The uniqueness of 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde lies in its specific combination of functional groups. The presence of the cyclopropyl group adds steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. The aldehyde group provides a reactive site for further chemical modifications, making this compound a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
5-cyclopropyl-2-methyl-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C7H9N3O/c1-10-6(4-11)8-7(9-10)5-2-3-5/h4-5H,2-3H2,1H3 |
InChI Key |
ZHYWGGIXDFKUIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C2CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid](/img/structure/B13496033.png)
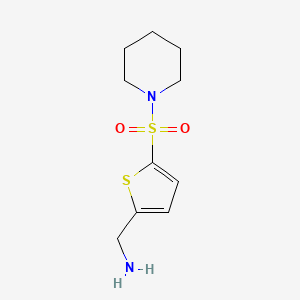

![2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene](/img/structure/B13496052.png)
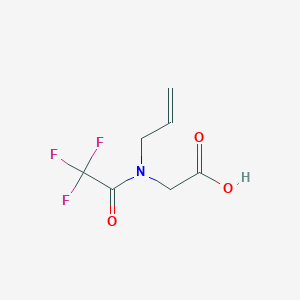
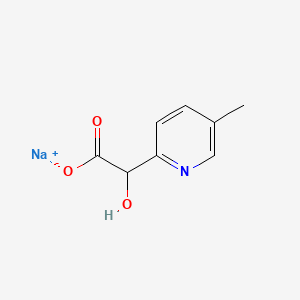
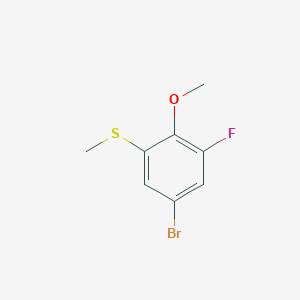
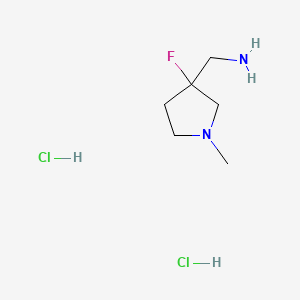
![(1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B13496071.png)
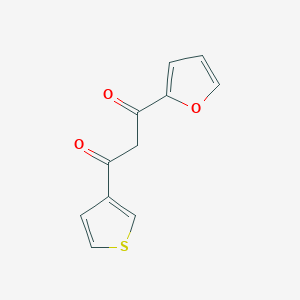
![4-(3-fluorophenyl)-3-methyl-1-[1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carbonyl]-1H-pyrazol-5-amine](/img/structure/B13496080.png)

